molecular formula C29H28N4O3S B2941264 N-(4-ethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide CAS No. 892384-91-7

N-(4-ethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide

Cat. No.: B2941264
CAS No.: 892384-91-7
M. Wt: 512.63
InChI Key: AIQHDUSLYRZMRY-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8400^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methyl, and sulfanyl groups

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3S/c1-4-19-7-11-22(12-8-19)31-25(35)16-37-29-24-13-23-21(15-34)14-30-18(3)26(23)36-28(24)32-27(33-29)20-9-5-17(2)6-10-20/h5-12,14,34H,4,13,15-16H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQHDUSLYRZMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core triazatricyclo structure, followed by the introduction of the hydroxymethyl and methyl groups. The final step involves the attachment of the sulfanyl group to the acetamide moiety. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

N-(4-ethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

N-(4-ethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide can be compared with other similar compounds that have a triazatricyclo core structure. Similar compounds include those with different substituents on the triazatricyclo ring or variations in the functional groups attached to the acetamide moiety. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

N-(4-ethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H23N4O3SC_{27}H_{23}N_{4}O_{3}S with a molecular weight of approximately 502.6 g/mol . The compound features a triazatricyclo structure that contributes to its unique biological properties.

Antiviral Properties

Recent studies have highlighted the potential antiviral activities of compounds similar to this compound. For instance, compounds with similar structural motifs have been shown to inhibit viral fusion processes in respiratory syncytial virus (RSV) . This suggests that the compound may also exhibit antiviral properties through mechanisms involving inhibition of viral entry into host cells.

Anticancer Activity

The compound's structural complexity may allow it to interact with various biological targets involved in cancer progression. Research on related compounds has indicated that they can induce apoptosis in cancer cells by disrupting mitochondrial function and activating cell death pathways . This raises the possibility that this compound may also possess similar anticancer properties.

The mechanism of action for compounds in this class often involves interaction with specific receptors or enzymes that regulate critical cellular functions. For example, some compounds have been identified as inhibitors of phospholipase A2 (PLA2), which plays a role in inflammation and cell signaling . Inhibition of such enzymes can lead to reduced inflammatory responses and potential therapeutic effects in diseases where inflammation is a key factor.

Case Studies

Case Study 1: Antiviral Activity Assessment

In a study assessing the antiviral activity of structurally related compounds against RSV, researchers found that specific modifications in the chemical structure significantly enhanced antiviral efficacy. The study utilized in vitro assays to measure viral load reduction in infected cell cultures .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of structurally similar compounds demonstrated their ability to induce apoptosis in various cancer cell lines through mitochondrial pathways. The study highlighted the importance of structural features in determining the potency and selectivity of these compounds against cancer cells .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntiviralInhibition of viral fusion
AnticancerInduction of apoptosis via mitochondrial disruption
Anti-inflammatoryInhibition of phospholipase A2

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